molecular formula C9H8FNO B8734166 3-(4-Fluorophenyl)prop-2-enamide

3-(4-Fluorophenyl)prop-2-enamide

Cat. No.: B8734166
M. Wt: 165.16 g/mol
InChI Key: PNUAPSQYVPLFAN-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)prop-2-enamide, also referred to as (2E)-N-(4-fluorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide (compound 2d in ), is a fluorinated cinnamanilide derivative characterized by a prop-2-enamide backbone substituted with a 4-fluorophenyl group at the enamide nitrogen and a 4-(trifluoromethyl)phenyl group at the β-position. This compound was synthesized with a 72% yield and exhibits a melting point of 149–151°C, as confirmed by spectroscopic methods (¹H-NMR, ¹³C-NMR) and HR-MS .

Properties

Molecular Formula

C9H8FNO

Molecular Weight

165.16 g/mol

IUPAC Name

3-(4-fluorophenyl)prop-2-enamide

InChI

InChI=1S/C9H8FNO/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H2,11,12)

InChI Key

PNUAPSQYVPLFAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)N)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 3-(4-fluorophenyl)prop-2-enamide can be contextualized by comparing it to structurally related cinnamanilides and acrylamide derivatives. Key differences arise from substituent variations (e.g., halogen type, position, and additional functional groups), which influence bioactivity, lipophilicity, and toxicity.

Substituent Position and Halogen Type

  • Fluorine vs. Chlorine Substitution: Compound 2e [(2E)-N-(2-chlorophenyl)-3-(4-(trifluoromethyl)phenyl)prop-2-enamide] shows a higher melting point (171–173°C) compared to 2d (149–151°C), indicating stronger intermolecular forces due to chlorine’s polarizability . 3,4-Dichlorocinnamanilides () exhibit broader-spectrum antibacterial activity (e.g., against Staphylococcus aureus, MRSA, and Mycobacterium smegmatis) compared to mono-chlorinated analogs. This highlights the enhanced efficacy of dihalogenation .
  • Ortho/Meta/Para Fluorine Effects :

    • Compound 2b [(2E)-N-(2-fluorophenyl)-3-(4-(trifluoromethyl)phenyl)prop-2-enamide] and 2c [(2E)-N-(3-fluorophenyl) analog] have lower yields (68% and 66%, respectively) compared to 2d (72%), suggesting steric or electronic challenges in synthesis .

Functional Group Modifications

  • Methoxy and Hydroxyl Groups: N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide () demonstrates significant anti-inflammatory activity (IC₅₀ < 17.21 µM), attributed to the synergistic effects of methoxy and dihydroxyphenyl groups enhancing radical scavenging . (E)-3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide () is annotated in metabolomic studies, suggesting roles in plant defense mechanisms .
  • Trifluoromethyl Groups :

    • Compound 1p [(2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(3-(trifluoromethyl)phenyl)prop-2-enamide] () shows submicromolar activity against MRSA, emphasizing the role of trifluoromethyl groups in boosting lipophilicity and target binding .

Physicochemical Properties

  • Melting Points :
    • Fluorinated compounds (e.g., 2d : 149–151°C) generally have lower melting points than chlorinated analogs (e.g., 2e : 171–173°C), reflecting differences in crystal packing due to halogen size and polarity .

Data Table: Key Compounds and Properties

Compound ID & Structure Substituents Melting Point (°C) Bioactivity (IC₅₀/MIC) Cytotoxicity Reference
2d : (2E)-N-(4-fluorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide 4-F, 4-CF₃ 149–151 N/A N/A
2e : (2E)-N-(2-chlorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide 2-Cl, 4-CF₃ 171–173 N/A N/A
1p : (2E)-N-[3,5-bis(CF₃)phenyl]-3-(3-CF₃-phenyl)prop-2-enamide 3,5-CF₃, 3-CF₃ 147–149 MIC = 0.5 µM (MRSA) Moderate
N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide 4-OCH₃, dihydroxyphenyl N/A IC₅₀ = 17.00 µM (anti-inflammatory) Low
(E)-3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide 4-OH, 3-OCH₃, 4-OH N/A Antioxidant (IC₅₀ = 378 µM) N/A

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